Thermal Stability vs. Acyl Azides
Differential scanning calorimetry (DSC) measurements demonstrate that 3-phenyl-1,4,2-dioxazol-5-one exhibits superior thermal stability compared to benzoyl azide, a conventional acyl nitrene precursor [1]. While benzoyl azide undergoes rapid decomposition to isocyanate, the dioxazolone remains thermally stable under comparable conditions, enabling safer handling and improved scalability [1].
| Evidence Dimension | Thermal stability (decomposition behavior) |
|---|---|
| Target Compound Data | 3-Phenyl-1,4,2-dioxazol-5-one: thermally stable; no rapid decomposition observed by DSC |
| Comparator Or Baseline | Benzoyl azide: rapidly decomposes to isocyanate |
| Quantified Difference | Qualitative improvement in safety; replacement of acyl azide with dioxazolone brings high reactivity plus improved safety [1] |
| Conditions | DSC measurement (heating rate and temperature range not explicitly specified in abstract) |
Why This Matters
For industrial and academic laboratories scaling C–H amidation reactions, the enhanced thermal stability of 1,4,2-dioxazol-5-ones reduces explosion risk and enables safer process development compared to acyl azides.
- [1] Park Y, Kim Y, Chang S. Study of Sustainability and Scalability in the Cp*Rh(III)-Catalyzed Direct C–H Amidation with 1,4,2-Dioxazol-5-ones. Org. Process Res. Dev. 2015, 19, 8, 1024–1029. doi: 10.1021/acs.oprd.5b00164. View Source
